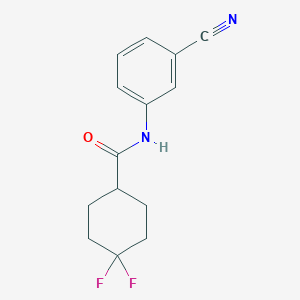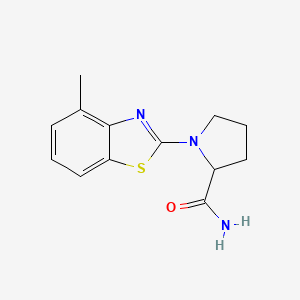![molecular formula C17H20FN3O B15115812 [2-(6-fluoroquinazolin-4-yl)-octahydro-1H-isoindol-3a-yl]methanol](/img/structure/B15115812.png)
[2-(6-fluoroquinazolin-4-yl)-octahydro-1H-isoindol-3a-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(6-fluoroquinazolin-4-yl)-octahydro-1H-isoindol-3a-yl]methanol is a complex organic compound that belongs to the class of quinazolines This compound is characterized by the presence of a fluoroquinazoline moiety attached to an octahydro-isoindole structure, with a methanol group at the 3a position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(6-fluoroquinazolin-4-yl)-octahydro-1H-isoindol-3a-yl]methanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of 6-fluoroquinazolin-4-one: This intermediate can be synthesized by reacting 2-aminobenzonitrile with fluoroacetic acid under acidic conditions.
Cyclization to form octahydro-isoindole: The 6-fluoroquinazolin-4-one is then subjected to a cyclization reaction with a suitable cyclizing agent, such as sodium hydride, to form the octahydro-isoindole structure.
Introduction of the methanol group:
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
[2-(6-fluoroquinazolin-4-yl)-octahydro-1H-isoindol-3a-yl]methanol undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methanol with a suitable catalyst like sodium methoxide.
Major Products
The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
[2-(6-fluoroquinazolin-4-yl)-octahydro-1H-isoindol-3a-yl]methanol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of [2-(6-fluoroquinazolin-4-yl)-octahydro-1H-isoindol-3a-yl]methanol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as sterol 14α-demethylase, which plays a crucial role in the biosynthesis of ergosterol in fungi . This inhibition disrupts the cell membrane integrity of fungi, leading to their death. The compound’s unique structure allows it to bind effectively to the active site of the enzyme, blocking its activity.
Comparación Con Compuestos Similares
Similar Compounds
Fluquinconazole: A similar compound with a fluoroquinazoline moiety, used as a fungicide.
6-fluoroquinazolin-4-one: An intermediate in the synthesis of various quinazoline derivatives.
Uniqueness
[2-(6-fluoroquinazolin-4-yl)-octahydro-1H-isoindol-3a-yl]methanol is unique due to its specific structural features, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C17H20FN3O |
|---|---|
Peso molecular |
301.36 g/mol |
Nombre IUPAC |
[2-(6-fluoroquinazolin-4-yl)-3,4,5,6,7,7a-hexahydro-1H-isoindol-3a-yl]methanol |
InChI |
InChI=1S/C17H20FN3O/c18-13-4-5-15-14(7-13)16(20-11-19-15)21-8-12-3-1-2-6-17(12,9-21)10-22/h4-5,7,11-12,22H,1-3,6,8-10H2 |
Clave InChI |
XJTNDEMWWJAGHI-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(CN(CC2C1)C3=NC=NC4=C3C=C(C=C4)F)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-Fluorophenyl)-4-[(1,3,4-oxadiazol-2-yl)methyl]piperazine](/img/structure/B15115736.png)
![2-cyclopentyl-1-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one](/img/structure/B15115738.png)
![2-(2-fluorophenoxy)-N-[1-(pyridin-2-yl)azetidin-3-yl]propanamide](/img/structure/B15115741.png)
![N,4-dimethyl-N-[2-(pyridin-4-yl)ethyl]pyrimidin-2-amine](/img/structure/B15115749.png)
![3-[[[1-(Difluoromethyl)pyrazol-3-yl]amino]methyl]phenol;hydrochloride](/img/structure/B15115756.png)

![6-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B15115777.png)
![2-Tert-butyl-5-ethyl-4-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B15115792.png)
![3-(4-methanesulfonylphenyl)-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}propanamide](/img/structure/B15115793.png)
![5-Fluoro-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine](/img/structure/B15115806.png)

![N-[1-(7-fluoroquinazolin-4-yl)pyrrolidin-3-yl]-N-methylacetamide](/img/structure/B15115824.png)

![N-[(2,6-difluorophenyl)methyl]cyclopropanecarboxamide](/img/structure/B15115833.png)
